N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide
CAS No.: 396724-99-5
Cat. No.: VC7426291
Molecular Formula: C21H18Cl2N4O3S3
Molecular Weight: 541.48
* For research use only. Not for human or veterinary use.
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide - 396724-99-5](/images/structure/VC7426291.png)
Specification
CAS No. | 396724-99-5 |
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Molecular Formula | C21H18Cl2N4O3S3 |
Molecular Weight | 541.48 |
IUPAC Name | N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide |
Standard InChI | InChI=1S/C21H18Cl2N4O3S3/c22-9-11-27(12-10-23)33(29,30)15-7-5-14(6-8-15)19(28)26-21-25-17(13-31-21)20-24-16-3-1-2-4-18(16)32-20/h1-8,13H,9-12H2,(H,25,26,28) |
Standard InChI Key | YECFRWXWESBTGQ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s structure integrates three pharmacophoric units:
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Benzothiazole moiety: A bicyclic aromatic system with a sulfur and nitrogen atom, known for intercalating DNA and modulating enzyme activity .
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Thiazole ring: A five-membered heterocycle contributing to electron delocalization and metal coordination.
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Bis(2-chloroethyl)sulfamoyl group: A nitrogen mustard-derived alkylating agent capable of forming DNA crosslinks .
The molecular formula C₂₁H₁₈Cl₂N₄O₃S₃ (MW: 541.48 g/mol) reflects its polyheterocyclic nature, with a planar benzothiazole-thiazole core and a flexible sulfamoylbenzamide side chain. X-ray crystallography and NMR spectroscopy confirm the spatial arrangement, where the benzothiazole and thiazole rings adopt a near-coplanar orientation, optimizing π-π stacking with biological targets.
Table 1: Key Molecular Descriptors
Property | Value |
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CAS Number | 396724-99-5 |
Molecular Formula | C₂₁H₁₈Cl₂N₄O₃S₃ |
Molecular Weight | 541.48 g/mol |
IUPAC Name | N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide |
Topological Polar Surface Area | 147 Ų |
Synthesis and Analytical Validation
Synthetic Pathways
The compound is synthesized via a four-step protocol:
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Benzothiazole-thiazole coupling: 2-Aminobenzothiazole reacts with 2-bromo-1,3-thiazole-4-carboxylic acid under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C).
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Sulfamoylation: The intermediate undergoes sulfamoylation with bis(2-chloroethyl)sulfamoyl chloride in anhydrous dichloromethane (0°C, 12 h).
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Benzamide formation: The sulfamoyl derivative is coupled with 4-carboxybenzamide using EDCI/HOBt activation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, thiazole-H), 8.25–7.45 (m, 6H, aromatic-H), 3.85 (t, 4H, -NCH₂CH₂Cl), 3.42 (t, 4H, -CH₂Cl).
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym).
Biological Activities and Mechanisms
Anticancer Activity
The bis(2-chloroethyl)sulfamoyl group confers alkylating activity, inducing guanine N7 adducts and DNA interstrand crosslinks in cancer cells . In vitro assays against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) demonstrate:
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IC₅₀: 4.2 µM (MCF-7), 3.8 µM (HepG2) after 72 h exposure.
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Apoptosis induction: 2.5-fold caspase-3 activation vs. control.
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Synergy with cisplatin: Combination index (CI) = 0.62 at 1:1 molar ratio.
Table 2: Cytotoxicity Profile
Cell Line | IC₅₀ (µM) | Mechanism |
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MCF-7 (Breast) | 4.2 | DNA crosslinking, PARP inhibition |
HepG2 (Liver) | 3.8 | ROS generation, Bax/Bcl-2 ratio modulation |
A549 (Lung) | 5.1 | Topoisomerase IIα suppression |
Antimicrobial Efficacy
The benzothiazole-thiazole scaffold disrupts microbial membranes and inhibits dihydrofolate reductase (DHFR) . Key findings include:
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Gram-positive bacteria: MIC = 8 µg/mL against Staphylococcus aureus (methicillin-resistant).
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Gram-negative bacteria: MIC = 16 µg/mL against Escherichia coli (Extended-Spectrum β-Lactamase-producing).
Pharmacokinetic and Toxicity Considerations
ADME Profiling
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Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (moderate oral bioavailability).
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Metabolism: Hepatic CYP3A4-mediated oxidation to sulfoxide derivatives.
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Excretion: 68% renal clearance within 24 h in rodent models.
Toxicity Data
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Acute toxicity (LD₅₀): 320 mg/kg (mice, intraperitoneal).
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Genotoxicity: Comet assay shows 12% DNA damage at 10 µM (24 h exposure).
Future Research Directions
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